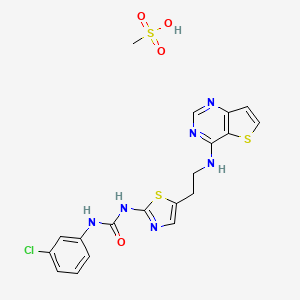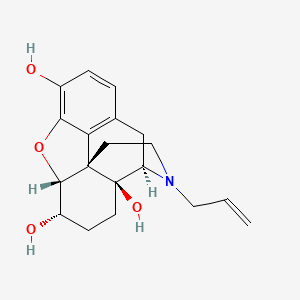![molecular formula C15H25ClN2O B1663947 7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride CAS No. 6853-92-5](/img/structure/B1663947.png)
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one involves multiple steps, typically starting with the formation of the core tetracyclic structure. This can be achieved through a series of cyclization reactions involving appropriate precursors . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction of quinolizidine alkaloids from natural sources, followed by chemical modification to obtain the desired structure . This method is often preferred due to the complexity of the synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins . The compound can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anagyrine: Another quinolizidine alkaloid with a similar tetracyclic structure.
Lupanine: A related compound with different functional groups.
Uniqueness
7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one is unique due to its specific arrangement of nitrogen atoms within the tetracyclic structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
6853-92-5 |
|---|---|
Molekularformel |
C15H25ClN2O |
Molekulargewicht |
284.82 g/mol |
IUPAC-Name |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h11-14H,1-10H2;1H |
InChI-Schlüssel |
BQPGCISNGAWUMO-UHFFFAOYSA-N |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.Cl |
Kanonische SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
17-Oxolupanine hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




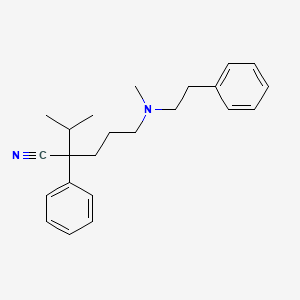
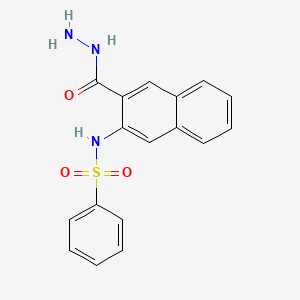


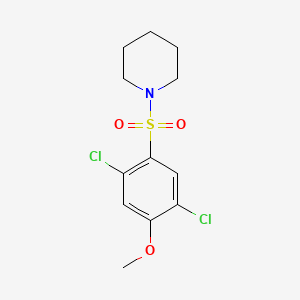

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)
